2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
The compound “2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide” is a derivative of triazolopyridazine . Triazolopyridazine derivatives have been studied for their potential as bromodomain inhibitors , and as potential anti-diabetic medications .
Synthesis Analysis
The synthesis of triazolopyridazine derivatives typically involves a multi-step process . For example, a family of triazolopyridazine-6-yl-substituted piperazines was synthesized in a two-step process, starting with the synthesis of 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine using pyridine, 3,6-dichloropyridazine, and 5-(3-methyl-phenyl)tetrazole in toluene .Molecular Structure Analysis
The molecular structure of triazolopyridazine derivatives has been studied using crystallography . The binding modes of these compounds were characterized by determining the crystal structures of BD1 in complex with selected inhibitors .Chemical Reactions Analysis
The chemical reactions involving triazolopyridazine derivatives are typically associated with their biological activity. For example, the compounds were optimized for BRD4 potency and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyridazine derivatives have been optimized for their intended biological activity . For example, the compounds were optimized for BRD4 potency and physical properties .Scientific Research Applications
Synthesis and Biological Evaluation
Insecticidal Applications : The synthesis of novel heterocycles incorporating a thiadiazole moiety, aiming to evaluate their insecticidal activity against the cotton leafworm, Spodoptera littoralis, has been explored. These studies indicate potential applications in agriculture for pest control (Fadda et al., 2017).
Antimicrobial Activities : Research has been conducted on the synthesis and antimicrobial evaluation of novel compounds, including [1,2,4]triazolo[4,3-b]pyridazines, indicating their potential as antimicrobial agents. This highlights the possibility of utilizing these compounds in medical and pharmaceutical applications to combat microbial infections (Shamroukh & Ali, 2008).
Anticancer Properties : Modifications of certain [1,2,4]triazolo[4,3-b]pyridazine derivatives to enhance their anticancer effects have been investigated. This includes the study of their antiproliferative activities against various cancer cell lines, suggesting their potential in cancer therapy (Wang et al., 2015).
Antihistaminic and Antiasthma Agents : The preparation of [1,2,4]triazolo[1,5-c]pyrimidines as potential antiasthma agents demonstrates their capacity to act as mediator release inhibitors. This indicates their utility in developing new treatments for asthma and related respiratory conditions (Medwid et al., 1990).
Structural and Chemical Analysis
- Density Functional Theory (DFT) Calculations and XRD Analysis : Studies including DFT calculations, Hirshfeld surface analysis, and XRD techniques have been used to analyze the structures of synthesized compounds. This provides insights into their chemical properties and potential interactions with biological targets (Sallam et al., 2021).
Mechanism of Action
Triazolopyridazine derivatives have been studied for their potential as bromodomain inhibitors . Bromodomains recognize acetylated lysine for epigenetic reading, and are promising therapeutic targets for treating various diseases, including cancers . These compounds have also been evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, in order to develop them as anti-diabetic medications .
Future Directions
properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S2/c1-2-26-13-5-3-12(4-6-13)17-22-21-14-7-8-16(23-24(14)17)28-11-15(25)20-18-19-9-10-27-18/h3-10H,2,11H2,1H3,(H,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGGANGEQKVRDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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